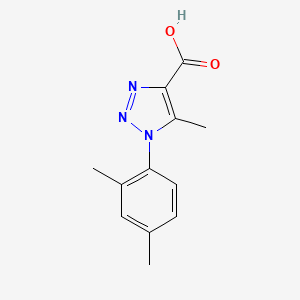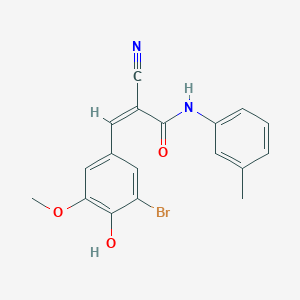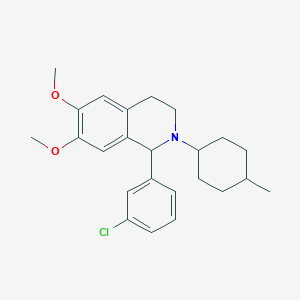
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.100776666 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tautomer Isolation and Complex Formation
1,2,3-triazole derivatives, including those similar to 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been explored for their ability to form complexes with other compounds. For instance, Toda et al. (1988) demonstrated the isolation of a 1H-isomer of 1,2,3-triazole in a pure state as a 1:1 complex with a host compound, indicating the potential for these triazoles in complex formation and stabilization of specific tautomers (Toda et al., 1988).
Synthesis and Transformation
Research into the synthesis and transformation of triazole compounds, such as those closely related to this compound, reveals the formation of various derivatives through oxidation and other chemical reactions. Vereshchagina et al. (1970) showed the formation of a mixture of triazole dicarboxylic acid by oxidation of dimethyl-1,2,4-triazole, pointing towards synthetic pathways for creating derivatives (Vereshchagina & Lopyrev, 1970).
Catalytic Synthesis
In a study by Ferrini et al. (2015), the synthesis of 5-amino-1,2,3-triazole-4-carboxylates was catalyzed using ruthenium for creating triazole-based scaffolds. This research highlights the potential of triazole compounds in the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Improved Preparation Methods
Research has also focused on improving the preparation methods for triazole derivatives. Cottrell et al. (1991) described a mild condition procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles, expanding the scope and yield of these compounds (Cottrell et al., 1991).
Molecular Rearrangements
L'abbé et al. (1990) explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, providing insights into the structural dynamics of triazole derivatives. This study assists in understanding the chemical behavior and potential applications of these compounds in various fields (L'abbé et al., 1990).
Supramolecular Coordination Complexes
The formation of supramolecular coordination complexes using triazole derivatives, as demonstrated by Narea et al. (2020), showcases the potential of these compounds in the creation of new materials with unique properties like ionic conductivity and luminescence (Narea et al., 2020).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIGPAPVTWROEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)


![4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B4924561.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
![N-({[2-(butyrylamino)-1,3-benzothiazol-6-yl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4924572.png)
![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)


![17-(Naphthalen-2-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B4924622.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
